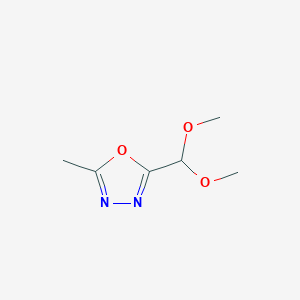
1-Ethoxy-4,4-difluorocyclohexane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-Ethoxy-4,4-difluorocyclohexane-1-carboxylic acid” is a chemical compound with the CAS Number: 2024887-18-9. It has a molecular weight of 208.21 . It is a di-substituted cyclohexane carboxylic acid .
Molecular Structure Analysis
The IUPAC Name for this compound is 1-ethoxy-4,4-difluorocyclohexane-1-carboxylic acid. The InChI Code is 1S/C9H14F2O3/c1-2-14-8(7(12)13)3-5-9(10,11)6-4-8/h2-6H2,1H3,(H,12,13) .Physical And Chemical Properties Analysis
This compound is a powder with a purity of 95%. It is stored at a temperature of 4 degrees Celsius . The molecular formula is C9H14F2O3 .Applications De Recherche Scientifique
Photochemistry and Synthesis
Photochemical Applications : The photochemistry of related compounds like cis- and trans-1,1-Dimethyldecalin-10-carbonyl azides has been explored, highlighting potential applications in photochemical synthesis (Brown, 1964).
Synthesis of Fluorenones : Ethyl cyclohexene-1-carboxylate, a compound structurally related to 1-Ethoxy-4,4-difluorocyclohexane-1-carboxylic acid, is used in the synthesis of fluorenones, demonstrating its utility in organic synthesis (Ramana & Potnis, 1993).
Polymerization and Material Science
- Ring-Opening Polymerization : The design and synthesis of functional cyclic esters, including derivatives of cyclohexanone, reveal applications in creating new aliphatic polyesters, indicating potential uses in materials science and polymer engineering (Trollsås et al., 2000).
Chromatography and Chemical Analysis
- Chiral Derivatizing in Chromatography : Studies on triflate-type fluorescence chiral derivatizing reagents for carboxylic acid enantiomers suggest applications in high-performance liquid chromatography, relevant for chemical analysis and purification processes (Yasaka, Ono, & Tanaka, 1998).
Environmental Studies
- Environmental Exposure Assessment : Research on 1,2-Cyclohexane dicarboxylic acid, diisononyl ester (DINCH) and its metabolites in humans underscores the relevance of similar cyclohexane derivatives in environmental exposure studies (Silva et al., 2013).
Organometallic Chemistry
- Synthesis of Functionalized Ligands : The use of Mo(CO)3 in synthesizing functionalized tripodal phosphine ligands, involving cyclohexane derivatives, illustrates applications in organometallic chemistry and ligand design (Stößel et al., 1996).
Chemical Reactions and Stereochemistry
- Chemical Reactions and Stereochemistry : Studies on bromination and epoxydation of cyclohexene-1-carboxylic acid and its esters contribute to understanding stereochemical outcomes in chemical reactions, relevant for designing specific reaction pathways (Bellucci, Marioni, & Marsili, 1972).
Chemical Synthesis
- Synthesis of Functionalized Compounds : Research on 1-Ethoxy-3-trifluoromethyl-1,3-butadiene suggests applications in synthesizing functionalized (trifluoromethyl)benzenes and -pyridines, demonstrating the role of similar compounds in diverse synthetic routes (Volle & Schlosser, 2002).
Safety and Hazards
Propriétés
IUPAC Name |
1-ethoxy-4,4-difluorocyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14F2O3/c1-2-14-8(7(12)13)3-5-9(10,11)6-4-8/h2-6H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KILHZPPDFDVPMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1(CCC(CC1)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14F2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethoxy-4,4-difluorocyclohexane-1-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-piperidin-3-yl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine dihydrochloride](/img/no-structure.png)




![N-[(1-Cyclopropylsulfonylpiperidin-4-yl)methyl]pyrido[3,4-d]pyrimidin-4-amine](/img/structure/B2918508.png)
![3,6-Dihydro-2H-pyridin-1-yl-[6-(trifluoromethyl)pyridin-3-yl]methanone](/img/structure/B2918512.png)



![1-Benzyl-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1-phenylurea](/img/structure/B2918521.png)

![N-methyl-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2918523.png)
